molecular formula C13H20Cl2F3N3 B2558164 N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride CAS No. 2379946-14-0

N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride

Cat. No.: B2558164
CAS No.: 2379946-14-0
M. Wt: 346.22
InChI Key: VYYHIZLRGCQCRO-UHFFFAOYSA-N
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Description

N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with an appropriate trifluoromethylated pyridine derivative under controlled conditions. The reaction may involve the use of reagents such as trifluoromethylating agents and methylating agents to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a tool for probing molecular interactions and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in various industrial processes.

Mechanism of Action

The mechanism by which N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Molecular Targets and Pathways: The compound may interact with various receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Trifluoromethylated pyridines

  • Other amine-containing compounds

Uniqueness: N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3.2ClH/c1-19(9-10-4-6-17-7-5-10)12-3-2-11(8-18-12)13(14,15)16;;/h2-3,8,10,17H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYHIZLRGCQCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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